N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

Catalog No.
S6786799
CAS No.
953143-79-8
M.F
C18H27FN2O3S
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4...

CAS Number

953143-79-8

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide

Molecular Formula

C18H27FN2O3S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3

InChI Key

SLXOEQRVNFILRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopentylpiperidine moiety linked to a 3-fluoro-4-methoxybenzene sulfonamide group. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.

The molecular formula of this compound is C18H24FN3O3SC_{18}H_{24}FN_3O_3S, and it features several functional groups that contribute to its chemical properties and biological activity. The sulfonamide group is known for its role in various biological processes, while the presence of fluorine and methoxy groups can influence the compound's reactivity and interaction with biological targets.

The chemical reactivity of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide can be attributed to its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the methoxy group may undergo demethylation under certain conditions. Additionally, the presence of fluorine enhances the compound's electrophilic character, making it more reactive towards nucleophiles.

Example Reactions:

  • Nucleophilic Substitution: The sulfonamide nitrogen can be substituted with various nucleophiles, leading to the formation of new compounds.
  • Demethylation: Under acidic or oxidative conditions, the methoxy group may be converted to a hydroxyl group.
  • Fluorine Substitution: The fluorine atom can be replaced by other halogens or functional groups through nucleophilic displacement.

Preliminary studies suggest that N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structure suggests potential interactions with receptors or enzymes involved in neurological and inflammatory processes.

Potential Biological Effects:

  • Antidepressant Activity: Compounds with similar piperidine structures have been noted for their effects on serotonin receptors.
  • Anti-inflammatory Properties: The sulfonamide group is often associated with anti-inflammatory activity, which could be relevant for therapeutic applications.

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of Cyclopentylpiperidine: Starting from piperidine derivatives and cyclopentanone, cyclization reactions can yield the cyclopentylpiperidine structure.
  • Introduction of Fluoro and Methoxy Groups: Electrophilic aromatic substitution can be used to introduce the fluoro and methoxy groups onto the benzene ring.
  • Sulfonamide Formation: The final step involves reacting the amine derived from cyclopentylpiperidine with a sulfonyl chloride to form the sulfonamide linkage.

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide holds promise in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new antidepressants or anti-inflammatory drugs.
  • Chemical Probes: This compound can be utilized in research settings as a tool to study specific biological pathways or receptor interactions.

Studies on the interactions of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide with biological targets are crucial for understanding its mechanism of action. Research indicates that it may interact with serotonin receptors and other neurotransmitter systems, potentially influencing mood and behavior.

Notable

Several compounds share structural similarities with N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
1-CyclopentylpiperazinePiperazine ringAntidepressant
3-FluoroanilineFluorine substitutionAnticancer
4-MethoxyanilineMethoxy groupAntimicrobial

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide stands out due to its combination of a piperidine framework with specific halogen and methoxy substitutions, which may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

370.17264206 g/mol

Monoisotopic Mass

370.17264206 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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